molecular formula C20H30O3 B13851275 (+/-)5,6-DiHETE Lactone

(+/-)5,6-DiHETE Lactone

Cat. No.: B13851275
M. Wt: 318.4 g/mol
InChI Key: HMMBXEDQZSAPEQ-CLQAUIESSA-N
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Description

(+/-)5,6-DiHETE Lactone is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(6S)-6-[(1R,3Z,6Z,9Z,12Z)-1-hydroxypentadeca-3,6,9,12-tetraenyl]oxan-2-one

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h3-4,6-7,9-10,12-13,18-19,21H,2,5,8,11,14-17H2,1H3/b4-3-,7-6-,10-9-,13-12-/t18-,19+/m1/s1

InChI Key

HMMBXEDQZSAPEQ-CLQAUIESSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCCC(=O)O1)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC(C1CCCC(=O)O1)O

Origin of Product

United States

Biosynthesis of +/ 5,6 Dihete Lactone

The formation of (+/-)5,6-DiHETE Lactone in biological systems is a multi-step process involving both enzymatic and non-enzymatic pathways originating from polyunsaturated fatty acids (PUFAs).

Chemical Synthesis

The chemical synthesis of 5,6-DiHETE Lactone is predicated on the synthesis of its precursor, 5,6-DiHETE. Methodologies have been developed to produce and separate the various diastereoisomers of 5,6-DiHETE. nih.govbiu.ac.il

Stereochemistry and Isomerism

The two chiral centers at the C5 and C6 positions of 5,6-DiHETE mean that four distinct stereoisomers can exist: (5S,6R), (5R,6S), (5S,6S), and (5R,6R). These isomers have been chemically synthesized and separated for biological evaluation. nih.govbiu.ac.il

Physiological and Pathological Roles

The lactone derived from the EPA pathway, referred to as EPA-L, has demonstrated significant vascular activity. nih.govfrontiersin.org It functions as an endothelium-derived hyperpolarizing factor (EDHF), contributing to vascular tone regulation, particularly when nitric oxide (NO) availability is compromised. nih.gov Studies have shown that EPA-L administration can lower blood pressure and improve microvessel relaxation in hypertensive models. nih.govfrontiersin.org Furthermore, it has shown promise in attenuating monocrotaline-induced pulmonary arterial hypertension (PAH) by improving hemodynamic parameters. frontiersin.org

The parent compound, 5,6-DiHETE, has been shown to attenuate vascular hyperpermeability. nih.gov It achieves this by inhibiting the increase of intracellular calcium concentrations in endothelial cells, which in turn prevents the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. nih.gov This modulation of endothelial barrier function suggests a role in maintaining tissue homeostasis. nih.gov

Table 2: Observed Physiological Effects of 5,6-DiHETE Lactone (EPA-L)
EffectModel/SystemKey FindingReference
VasodilationHuman microvesselsFacilitates endothelium-dependent vasodilation. nih.gov
Blood Pressure ReductionHypertensive ratsDemonstrated a significant decrease in blood pressure. nih.gov
Pulmonary HypertensionMonocrotaline-induced PAH rat modelSignificantly reduced mean pulmonary arterial pressure and improved hemodynamic parameters. frontiersin.org
Vascular Permeability (as 5,6-DiHETE)Human Umbilical Vein Endothelial Cells (HUVECs)Inhibits histamine-induced eNOS phosphorylation and attenuates vascular hyperpermeability. nih.gov

Chemical Synthesis and Analog Development of +/ 5,6 Dihete Lactone

The synthesis of (+/-)5,6-DiHETE lactone and its analogs is a complex process that leverages advanced organic chemistry techniques. Research in this area is driven by the need to confirm its structure, provide material for biological testing, and explore the relationship between its structure and function.

Advanced Analytical Methodologies for Detection and Quantification

2 Method Development for Specific Quantification of Related Eicosanoids via Lactone Intermediate

The inherent instability of 5,6-EET poses a significant challenge for its accurate quantification in biological samples. nih.gov To overcome this, a sensitive and specific analytical method has been developed that utilizes the selective and stable formation of 5,6-DiHETE Lactone as an intermediate. caymanchem.comnih.govresearchgate.net

This quantitative method involves the following key steps:

Conversion to Lactone: Biological samples containing 5,6-EET and its hydrolysis product, 5,6-DiHETE, are treated with an acid, such as camphorsulfonic acid. nih.govresearchgate.net This treatment efficiently converts both compounds into a single, stable product: 5,6-DiHETE Lactone.

Purification: The resulting 5,6-DiHETE Lactone is then purified from the complex biological matrix. This is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Reconversion to Diol: Following purification, the isolated lactone is hydrolyzed back to 5,6-DiHETE. This is accomplished by incubation with a base, such as triethylamine. nih.govresearchgate.net

Quantification: The purified 5,6-DiHETE is then derivatized and quantified using highly sensitive mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov Stable isotope-labeled internal standards are often used in this step to ensure accurate quantification. scispace.com

This strategy of converting a labile analyte into a stable intermediate for purification allows for the reliable measurement of 5,6-EET levels in biological fluids like renal and coronary perfusates, where concentrations can be as low as picograms per milliliter. nih.gov

Future Research Directions and Unresolved Questions

Identification of Novel Receptors and Downstream Effectors

A primary focus of future research is the definitive identification of the specific receptors through which (+/-)5,6-DiHETE lactone exerts its effects. While recent evidence points to the involvement of a G-protein coupled receptor (GPCR)-PLC-IP3 signaling pathway in endothelial cells, the precise identity of the GPCR remains elusive. nih.gov The activation of this pathway suggests that the lactone stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent intracellular calcium mobilization. nih.govresearchgate.net This signaling cascade is a known pathway for various GPCRs. researchgate.net

Further research is necessary to screen for and validate the specific GPCR that binds to this compound. Unraveling this will be a critical step in understanding its mechanism of action. Moreover, identifying downstream effectors beyond the initial signaling cascade is crucial. This includes investigating potential interactions with other signaling pathways, such as those involving MAPKs, and identifying the ultimate target proteins and genes that are modulated by this lipid mediator. researchgate.net

Elucidation of Species-Specific Biological Activities

The biological activities of this compound and its precursor, 5,6-DiHETE, may exhibit significant variation across different species. For instance, studies on the red alga Gracilaria chilensis have identified 5,6-dihydroxyeicosatetraenoic acid (5,6-diHETE) as a product of lipid oxidation, suggesting a role in the organism's chemical defense mechanisms. mdpi.combeilstein-journals.org In contrast, research on mammalian systems has primarily focused on its vascular effects. nih.govfrontiersin.org

In rats, the eicosapentaenoic acid (EPA)-derived lactone, referred to as EPA-L, has been shown to lower blood pressure and improve microvessel relaxation in hypertensive models. nih.gov Furthermore, in a rat model of pulmonary arterial hypertension, EPA-L administration reduced mean pulmonary arterial pressure and attenuated vascular remodeling. frontiersin.org In isolated mouse aorta, however, 5,6-DiHETE did not affect vascular contraction but did attenuate acetylcholine-induced relaxation. researchgate.net In human umbilical vein endothelial cells (HUVECs), 5,6-DiHETE has been observed to inhibit histamine-induced increases in intracellular calcium and endothelial barrier disruption. researchgate.net

These disparate findings underscore the need for comprehensive comparative studies to delineate the species-specific activities of this compound. Such research will be vital for translating findings from animal models to human physiology and pathology.

Investigation of Undiscovered Metabolic Enzymes and Pathways

The metabolic pathway of this compound begins with the epoxidation of eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) enzymes, followed by conversion to the vicinal diol, (±)5(6)-DiHETE, by epoxide hydrolases. glpbio.comtargetmol.comglpbio.com The lactone is then formed as a 1,5-cyclic ester from (±)5(6)-DiHETE. glpbio.comtargetmol.com

While the involvement of CYP epoxygenases and epoxide hydrolases is established, the specific isoforms responsible for the synthesis of 5,6-DiHETE from EPA are not fully characterized. glpbio.comfrontiersin.org Additionally, the enzymes that catalyze the lactonization of 5,6-DiHETE to form the lactone have not been definitively identified. It is also plausible that other, yet undiscovered, metabolic pathways for the formation and degradation of this compound exist. For example, some dihydroxyeicosatetraenoic acids (DiHETEs) can be formed through the action of various lipoxygenases (LOX). gerli.com Investigating these enzymatic processes will provide a more complete picture of the regulation of this lipid mediator's bioavailability and function.

Development of Advanced Chemical Probes for Functional Studies

The development of advanced chemical probes is essential for the detailed investigation of this compound's functions. While the lactone form itself offers greater stability for quantification compared to its precursor, 5,6-EET, more sophisticated tools are needed. caymanchem.comresearchgate.net This includes the synthesis of fluorescently tagged or biotinylated analogs of this compound that retain biological activity. Such probes would be invaluable for receptor binding studies, visualizing the subcellular localization of its target receptors, and identifying binding partners through pull-down assays.

Furthermore, the creation of selective and potent antagonists for the putative receptor of this compound would be a powerful tool to pharmacologically probe its physiological and pathophysiological roles. These chemical tools will be instrumental in dissecting the specific contributions of the this compound pathway in complex biological systems.

Exploration of Translational Potential in Preclinical Disease Models

Preliminary studies have highlighted the therapeutic potential of this compound in preclinical models of cardiovascular diseases. nih.gov Its ability to induce vasodilation and lower blood pressure in hypertensive rats suggests a potential role in managing hypertension. nih.gov Moreover, its beneficial effects in a rat model of pulmonary arterial hypertension, where it improved hemodynamic parameters and reduced vascular remodeling, open up possibilities for its use in this severe condition. frontiersin.org

The precursor, 5,6-DiHETE, has also demonstrated protective effects in a mouse model of colitis by accelerating healing and inhibiting inflammatory responses. nih.gov This suggests that the lactone derivative may also have anti-inflammatory properties that warrant investigation in models of inflammatory bowel disease and other inflammatory conditions. Future research should expand on these initial findings, exploring the efficacy of this compound in a wider range of preclinical disease models, including atherosclerosis, ischemic heart disease, and various inflammatory disorders. researchgate.net

Q & A

What is the mechanistic role of (±)5,6-DiHETE Lactone in regulating endothelial barrier function?

Basic Research Question
Experimental studies demonstrate that (±)5,6-DiHETE Lactone attenuates histamine-induced endothelial hyperpermeability by inhibiting intracellular Ca²⁺ elevation in endothelial cells. This inhibition prevents eNOS phosphorylation and NO production, which are critical drivers of vascular leakage . Key methods include Ca²⁺ fluorescence imaging (e.g., Fura-2 AM) and Western blotting for eNOS phosphorylation.

How can (±)5,6-DiHETE Lactone be quantified in biological samples?

Basic Research Question
The lactone form is enzymatically converted from 5,6-EET and quantified via GC-MS after derivatization. Nonenzymatic hydrolysis of 5(6)-EET to 5(6)-DiHET and subsequent lactonization provides a stable intermediate for detection, with validation using isotope dilution techniques .

Does (±)5,6-DiHETE Lactone exhibit anti-inflammatory effects in colitis models?

Advanced Research Question
In dextran sulfate sodium (DSS)-induced murine colitis, oral administration of 5,6-DiHETE reduces inflammatory markers (e.g., TNF-α, IL-6) and improves histopathological scores. Mechanistic studies suggest modulation of leukocyte infiltration and pro-resolving lipid mediator pathways, though the exact CYP450 isoforms involved in its biosynthesis remain uncharacterized .

How do physiological levels of (±)5,6-DiHETE Lactone vary during pregnancy?

Advanced Research Question
Elevated 5,6-DiHETE levels are observed in umbilical cord blood and maternal plasma during pregnancy, correlating with reduced vascular permeability. LC-MS/MS analyses of plasma samples from pregnant vs. non-pregnant cohorts highlight its potential role in maintaining endothelial integrity in gestational physiology .

How do vasodilatory effects of (±)5,6-DiHETE Lactone reconcile with its inhibition of Ca²⁺ signaling?

Advanced Research Question
Contradictory data exist: 5,6-DiHETE Lactone induces vasodilation in canine coronary arterioles via GPR-PLC-IP3 signaling , yet inhibits histamine-triggered Ca²⁺ influx in endothelial cells . Reconciling these findings requires tissue-specific studies (e.g., smooth muscle vs. endothelium) and dose-response analyses to clarify dual roles in vascular tone.

Why do structural isomers of 5,6-DiHETE Lactone lack activity in endothelial barrier protection?

Advanced Research Question
Isomers like (±)8,9-DiHETE and 5(S),6(R)-DiHETE fail to inhibit histamine-induced permeability, suggesting stereospecificity in binding to Ca²⁺ channels or eNOS. Molecular docking simulations and comparative metabolomics could identify critical structural motifs .

What enzymatic pathways synthesize (±)5,6-DiHETE Lactone?

Basic Research Question
5,6-DiHETE is derived from eicosapentaenoic acid (EPA) via CYP450 epoxidation and soluble epoxide hydrolase (sEH)-mediated hydrolysis. The lactone form arises spontaneously under acidic conditions, but the specific CYP isoforms (e.g., CYP2C, CYP2J) involved in humans remain under investigation .

How do medications like beta-blockers or diuretics affect (±)5,6-DiHETE Lactone levels?

Advanced Research Question
Urinary 5,6-DiHETE levels are reduced in patients on beta-blockers or diuretics, as shown in African-American cohorts with hypertension. LC-MS-based metabolomics of urine samples reveals drug-metabolite interactions, suggesting potential off-target effects on CYP450/sEH activity .

Can (±)5,6-DiHETE Lactone modulate allergic responses?

Advanced Research Question
In murine models of allergic conjunctivitis, 5,6-DiHETE suppresses mast cell degranulation, histamine-induced vascular leakage, and eosinophil infiltration. Intravital microscopy and behavioral assays (e.g., scratching frequency) validate its anti-allergic potential .

What signaling pathways mediate (±)5,6-DiHETE Lactone’s role in hypertensive microvascular dilation?

Basic Research Question
Activation of the endothelial GPR-PLC-IP3 pathway by 5,6-DiHETE Lactone induces vasodilation in human microvessels. Pharmacological inhibition of GPR40/120 or IP3 receptors in ex vivo arteriole preparations can validate this mechanism .

Methodological Notes

  • Analytical Validation : Prioritize LC-MS/MS over GC-MS for higher sensitivity in detecting polar metabolites .
  • Experimental Models : Use HUVECs for endothelial studies and DSS-colitis mice for inflammation models .
  • Data Interpretation : Address isomer-specific effects and tissue heterogeneity when reconciling functional contradictions.

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